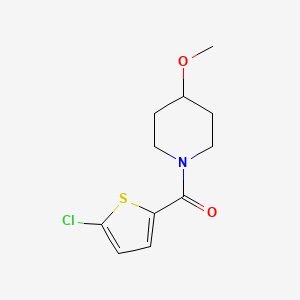![molecular formula C16H25N5O B6444132 1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 2640862-74-2](/img/structure/B6444132.png)
1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one, otherwise known as AEP, is a novel small molecule developed as a potential therapeutic agent for a variety of diseases and conditions. AEP is a piperazinyl-azepane derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. In addition, AEP has been studied for its potential use in the treatment of neurological disorders and cancer.
科学的研究の応用
AEP has been studied for its potential use in the treatment of a variety of diseases and conditions, including neurological disorders, cancer, and inflammation. AEP has been shown to possess anti-inflammatory, antioxidant, and anti-tumor effects, and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, AEP has been studied for its potential use in the treatment of cancer, including breast cancer, colorectal cancer, and prostate cancer.
作用機序
The exact mechanism of action of AEP is still not fully understood. However, it is believed that AEP may act by modulating the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the peroxisome proliferator-activated receptor-gamma (PPAR-γ). AEP has also been shown to inhibit the activity of the NF-kB pathway, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
AEP has been shown to possess a wide range of biochemical and physiological effects. AEP has been shown to possess anti-inflammatory, antioxidant, and anti-tumor effects, and has been shown to inhibit the activity of the NF-kB pathway, which is involved in the regulation of inflammation and cell proliferation. In addition, AEP has been shown to possess neuroprotective effects, and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
実験室実験の利点と制限
AEP has been shown to possess a wide range of biological activities and has been studied for its potential use in the treatment of a variety of diseases and conditions. However, there are some limitations to the use of AEP in laboratory experiments. One limitation is that AEP is a small molecule, and as such, it may not be able to penetrate into the deeper layers of cells or tissues. In addition, AEP may not be able to cross the blood-brain barrier, which could limit its potential use in the treatment of neurological disorders.
将来の方向性
AEP has been studied for its potential use in the treatment of a variety of diseases and conditions, and has been shown to possess a wide range of biological activities. However, further research is needed to determine the exact mechanism of action of AEP and to evaluate its potential use in the treatment of neurological disorders and cancer. In addition, further research is needed to evaluate the potential use of AEP in combination with other drugs and to investigate its potential use in the treatment of other diseases and conditions.
合成法
AEP can be synthesized by a one-pot reaction of 4-pyrimidin-4-ylpiperazine, 1-azepanone, and 1-bromo-2-chloroethane in the presence of a base. This reaction is carried out in an aqueous solution of acetic acid and the resulting product is purified by column chromatography. The synthesized AEP has been reported to have a purity of greater than 95%.
特性
IUPAC Name |
1-(azepan-1-yl)-2-(4-pyrimidin-4-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c22-16(21-7-3-1-2-4-8-21)13-19-9-11-20(12-10-19)15-5-6-17-14-18-15/h5-6,14H,1-4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMASWKBOFZUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6444054.png)
![2-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]-6-methylpyridine](/img/structure/B6444056.png)

![3-chloro-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444077.png)
![3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444081.png)
![2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444085.png)
![2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6444093.png)
![3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6444100.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B6444103.png)

![1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444126.png)
![2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444131.png)
![4-({1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B6444134.png)
![3-tert-butyl-6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridazine](/img/structure/B6444139.png)
